molecular formula C18H14ClN3O3 B3504233 methyl N-{[6-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}glycinate

methyl N-{[6-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}glycinate

Cat. No.: B3504233
M. Wt: 355.8 g/mol
InChI Key: HCTOUTBIRJVIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-{[6-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}glycinate (referred to as MCG) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a glycine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MCG is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. MCG has also been shown to modulate the activity of certain neurotransmitters, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
MCG has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MCG has been shown to have anti-inflammatory and analgesic effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MCG has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been extensively studied and has a well-established safety profile. However, there are some limitations to its use. MCG is not water-soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several future directions for research on MCG. One area of interest is the development of novel cancer therapies based on MCG. Additionally, further research is needed to fully understand the mechanism of action of MCG and its potential use in the treatment of neurological disorders. Other potential applications of MCG include its use as an anti-inflammatory and analgesic agent. Further research is also needed to optimize the synthesis method for MCG and to develop new methods for its delivery in vivo.
Conclusion:
Methyl N-{[6-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}glycinate is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties, anti-inflammatory and analgesic effects, and potential use in the treatment of neurological disorders. While there are some limitations to its use, MCG has several advantages for use in lab experiments, including its ease of synthesis and well-established safety profile. Further research is needed to fully understand the mechanism of action of MCG and its potential applications in scientific research.

Scientific Research Applications

MCG has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been used in the development of novel cancer therapies. MCG has also been studied for its potential use as an anti-inflammatory and analgesic agent. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

Properties

IUPAC Name

methyl 2-[(6-chloro-2-pyridin-2-ylquinoline-4-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-25-17(23)10-21-18(24)13-9-16(15-4-2-3-7-20-15)22-14-6-5-11(19)8-12(13)14/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTOUTBIRJVIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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